Golcadomide - 2379572-34-4

Golcadomide

Catalog Number: EVT-10963293
CAS Number: 2379572-34-4
Molecular Formula: C28H30FN5O5
Molecular Weight: 535.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Golcadomide is a modulator of the E3 ubiquitin ligase complex containing cereblon (CRL4-CRBN E3 ubiquitin ligase), with potential immunomodulating and antineoplastic activities. Upon administration, golcadomide specifically binds to cereblon (CRBN), thereby affecting the ubiquitin E3 ligase activity, and targeting certain substrate proteins for ubiquitination. This induces proteasome-mediated degradation of certain transcription factors, some of which are transcriptional repressors in T-cells. This leads to modulation of the immune system, including activation of T-lymphocytes, and downregulation of the activity of other proteins, some of which play key roles in the proliferation of certain cancer cell types. CRBN, the substrate recognition component of the CRL4-CRBN E3 ubiquitin ligase complex, plays a key role in the ubiquitination of certain proteins.
Overview

Golcadomide is a novel compound classified as a cereblon E3 ligase modulator, specifically designed to target and inhibit the Ikaros family of zinc finger proteins, IKZF1 and IKZF3. Initially developed by Celgene Corporation, it is currently under investigation by Bristol Myers Squibb for the treatment of various forms of non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma. Golcadomide is recognized for its potential as a first-in-class oral therapeutic agent in oncology, with ongoing clinical trials evaluating its efficacy and safety.

Source

The compound's development stems from a targeted protein degradation research platform, leading to its classification as a molecular glue. Golcadomide has been identified under the chemical name 2-[(3S)-2,6-dioxopiperidin-3-yl]-4-{[(2-fluoro-4-{[3-(morpholin-4-yl)azetidin-1-yl]methyl}phenyl)methyl]amino}-1H-isoindole-1,3(2H)-dione hydrochloride. Its unique molecular structure allows it to modulate protein interactions within the cell, influencing various signaling pathways critical for cancer progression .

Classification

Golcadomide is classified as:

  • Type: Molecular glue
  • Drug Class: Cereblon E3 ligase modulator
  • Indications: Primarily for non-Hodgkin lymphoma, specifically targeting diffuse large B-cell lymphoma.
Synthesis Analysis

Methods

The synthesis of Golcadomide involves several key steps typically associated with the construction of complex organic molecules. While specific proprietary methods are not publicly detailed, general strategies in synthesizing similar compounds include:

  1. Formation of the Isoindole Core: This may involve cyclization reactions that create the isoindole framework.
  2. Functionalization: Subsequent steps would introduce various functional groups, including the dioxopiperidine and morpholine moieties.
  3. Final Modifications: The addition of fluorine and other substituents to enhance pharmacological properties.

Technical Details

The synthesis requires careful control of reaction conditions to ensure high yields and purity. Techniques such as chromatography may be employed for purification, while spectroscopic methods (NMR, mass spectrometry) are used for structural confirmation.

Molecular Structure Analysis

Structure

Golcadomide's molecular formula is C28H30FN5O5C_{28}H_{30}FN_{5}O_{5}, with a molecular weight of approximately 505.57 g/mol. The compound features a complex structure that includes an isoindole core, a dioxopiperidine ring, and a morpholine group.

Data

  • CAS Registry Number: 2379572-34-4
  • InChIKey: NZYDBVQXOGPDDU-QHCPKHFHSA-N
  • Molecular Geometry: The spatial arrangement of atoms contributes to its ability to interact with target proteins effectively.
Chemical Reactions Analysis

Reactions

Golcadomide undergoes various chemical reactions typical of small organic molecules. Key reactions include:

  1. Binding Interactions: It binds to cereblon E3 ligase, facilitating the ubiquitination and subsequent degradation of IKZF1 and IKZF3 proteins.
  2. Metabolic Transformations: In vivo, Golcadomide may undergo metabolic reactions such as oxidation or hydrolysis, impacting its pharmacokinetics.

Technical Details

Understanding these reactions is crucial for optimizing dosing regimens and predicting potential drug-drug interactions during clinical use.

Mechanism of Action

Golcadomide functions primarily through its action as a cereblon E3 ligase modulator. By binding to cereblon, it alters the ubiquitination process of specific transcription factors (IKZF1 and IKZF3), leading to their degradation. This mechanism disrupts signaling pathways that promote tumor growth in non-Hodgkin lymphoma cells.

Process

  1. Binding: Golcadomide binds to cereblon.
  2. Ubiquitination: This interaction promotes the ubiquitination of IKZF proteins.
  3. Degradation: Ubiquitinated proteins are directed to proteasomes for degradation.
  4. Cellular Effects: The reduction in IKZF levels leads to altered gene expression profiles that inhibit tumor growth.

Data

Clinical studies have demonstrated significant efficacy in patients with large B-cell lymphoma when combined with standard therapies like R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone) .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid compound.
  • Solubility: Solubility characteristics are important for formulation; specific solubility data are proprietary but generally assessed during development.

Chemical Properties

  • Stability: Stability studies are conducted under various conditions (temperature, pH) to ensure efficacy throughout its shelf life.
  • Reactivity: Reactivity profiles help predict interactions with other compounds or biological systems.

Relevant Data or Analyses

Comprehensive analyses during preclinical development assess these properties to ensure optimal formulation strategies.

Applications

Golcadomide is primarily being investigated for its therapeutic potential in treating non-Hodgkin lymphoma, particularly diffuse large B-cell lymphoma. Its unique mechanism of action positions it as a promising candidate for patients who have limited treatment options due to relapsed or refractory disease states.

The ongoing clinical trials aim to establish its safety and efficacy further while exploring combinations with existing therapies to enhance treatment outcomes .

Molecular Mechanisms of Action

Cereblon-Dependent Ubiquitin-Proteasome Pathway Modulation

Golcadomide is a cereblon E3 ligase modulator (CELMoD) that exploits the ubiquitin-proteasome system for targeted protein degradation. It binds the cereblon substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4^CRBN^) complex, inducing conformational changes that repurpose the ligase toward neosubstrates. Structural analyses reveal that golcadomide’s glutarimide moiety inserts into cereblon’s hydrophobic tri-tryptophan pocket (Trp380, Trp386, Trp400) and phenylalanine 402 residue, while its isoindolinone group extends toward the substrate-binding interface. This repositions the "β-hairpin" loop of cereblon, creating a novel interface that recruits zinc finger domains of Ikaros (IKZF1) and Aiolos (IKZF3) [2] [4] [6].

Table 1: Key Structural Interactions in Golcadomide-Cereblon Complex

Cereblon ResidueInteraction TypeFunctional Role
Trp380, Trp386, Trp400Hydrophobic pocketGlutarimide anchoring
Phe402π-stackingStabilizes isoindolinone
β-hairpin loop (post-binding)Conformational shiftCreates IKZF1/IKZF3 docking site
His378, Val388Hydrogen bondingAffinity optimization

Substrate Specificity for Ikaros and Aiolos Degradation

Golcadomide exhibits high selectivity for Ikaros and Aiolos degradation due to structural complementarity between the reconfigured cereblon and the zinc finger domains (ZF1 and ZF2) of these transcription factors. Molecular dynamics simulations confirm that the drug-enabled cereblon-IKZF1/IKZF3 interaction positions lysine residues near the E2 ubiquitin-conjugating enzyme, facilitating ubiquitin transfer. Notably, Ikaros and Aiolos degradation occurs at low nanomolar concentrations (DC₅₀: 0.1–0.3 nM), while related proteins like ZFP91 require 10-fold higher concentrations, demonstrating stringent substrate discrimination. This specificity arises from key residues (e.g., Glu146 in Ikaros) that form salt bridges with cereblon’s remodeled interface [2] [4] [6].

Kinetic Profiling of Ubiquitination Efficiency

Golcadomide achieves rapid and sustained substrate degradation through optimized ubiquitination kinetics. In DLBCL models, it induces >90% Ikaros/Aiolos loss within 4 hours of exposure, with proteasomal degradation completing within 8 hours. The drug’s catalytic efficiency (kcat/KM) exceeds classic immunomodulatory drugs due to:

  • Enhanced cereblon binding affinity: Kd of 0.8 nM vs 180 nM for lenalidomide, prolonging ternary complex half-life [2].
  • Neosubstrate ubiquitination rate: 12 ubiquitin chains/hour/complex, versus 4 chains/hour/complex for pomalidomide [6].
  • Negative cooperativity: Sequential ubiquitin transfers accelerate processivity without complex dissociation [7].

Table 2: Degradation Kinetics of Golcadomide in Preclinical Models

ParameterIkaros (IKZF1)Aiolos (IKZF3)Benchmark (Lenalidomide)
DC₅₀ (nM)0.110.09320
Degradation half-life (hours)1.81.56.2
Maximal degradation (%)989975
Duration of effect (days)>5>52

Immunomodulatory Synergies

T/NK-Cell Activation Pathways

Golcadomide reverses tumor-mediated immunosuppression by augmenting cytotoxic lymphocyte function. In lymphoma-bearing mice, spatial transcriptomics revealed a 3.2-fold increase in splenic cytotoxic T/NK-cell clusters (enriched for GZMB, PRF1, IFNG) after treatment. This occurs through:

  • T-cell receptor sensitization: Ikaros degradation de-represses IL2RA (CD25) and CD28 transcription, lowering T-cell activation thresholds [1] [6].
  • Immune synapse potentiation: Downregulation of Aiolos reduces expression of the inhibitory receptor PD-1 by 60% and increases immunological synapse duration by 2.4-fold between T cells and lymphoma cells [1].
  • NK-cell cytotoxicity enhancement: Golcadomide-treated natural killer cells exhibit 45% higher ADCC (antibody-dependent cellular cytotoxicity) activity against CD20+ targets via FcγRIIIa upregulation [2].

Cytokine Microenvironment Remodeling

Ikaros/Aiolos degradation reprograms cytokine networks to establish a pro-inflammatory tumor microenvironment. In DLBCL models, golcadomide induces:

  • Th1 polarization: 8.7-fold increase in interferon gamma (IFNγ) and 5.1-fold elevation in interleukin 2 (IL-2) within tumor-infiltrating lymphocytes, mediated by derepression of TBX21 (T-bet) transcription [1] [6].
  • Suppressive cytokine inhibition: 70% reduction in interleukin 10 (IL-10) and transforming growth factor beta (TGF-β) production from regulatory T cells, attributed to disrupted Aiolos-dependent FOXP3 stabilization [1].
  • Chemokine axis shifts: Upregulation of C-X-C motif chemokine ligand 10 (CXCL10) amplifies dendritic cell recruitment, increasing tumor antigen presentation efficiency by 40% [2] [7].

Table 3: Cytokine Modulation by Golcadomide in Lymphoma Microenvironments

Cytokine/ChemokineFold ChangePrimary SourceFunctional Consequence
Interferon gamma (IFNγ)↑ 8.7CD8+ T cellsMHC-I upregulation; macrophage activation
Interleukin 2 (IL-2)↑ 5.1CD4+ T cellsT-cell proliferation and memory differentiation
CXCL10↑ 4.3Dendritic cellsEffector T-cell recruitment
Interleukin 10 (IL-10)↓ 3.8Regulatory T cellsLoss of immunosuppressive signaling
Transforming growth factor beta (TGF-β)↓ 2.9Tumor-associated macrophagesReduced fibroblast activation

Properties

CAS Number

2379572-34-4

Product Name

Golcadomide

IUPAC Name

2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[2-fluoro-4-[(3-morpholin-4-ylazetidin-1-yl)methyl]phenyl]methylamino]isoindole-1,3-dione

Molecular Formula

C28H30FN5O5

Molecular Weight

535.6 g/mol

InChI

InChI=1S/C28H30FN5O5/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36)/t23-/m0/s1

InChI Key

NZYDBVQXOGPDDU-QHCPKHFHSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F

Isomeric SMILES

C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.